

(R)-Pyrrolidin-2-ylmethanamine dihydrochloride chemical properties.

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Compound of Interest

Compound Name: (R)-Pyrrolidin-2-ylmethanamine
dihydrochloride

Cat. No.: B175976

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(R)-Pyrrolidin-2-ylmethanamine Dihydrochloride: A Technical Guide

(R)-Pyrrolidin-2-ylmethanamine dihydrochloride is a chiral organic compound that serves as a critical building block in medicinal chemistry and drug discovery. Its pyrrolidine scaffold is a common feature in numerous FDA-approved pharmaceuticals, highlighting its importance as a precursor in the synthesis of biologically active molecules.^[1] This technical guide provides an in-depth overview of its chemical properties, synthesis, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

The fundamental properties of **(R)-Pyrrolidin-2-ylmethanamine dihydrochloride** are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.

General Chemical Properties

Property	Value	Reference
CAS Number	119020-04-1	[2][3]
Molecular Formula	C ₅ H ₁₄ Cl ₂ N ₂	[2][3]
Molecular Weight	173.08 g/mol	[2][3]
IUPAC Name	[(2R)-pyrrolidin-2-yl]methanamine; dihydrochloride	[2][3]
Purity	Typically ≥95%	[2]

Physical Properties

Property	Value	Reference
Appearance	White solid or crystalline powder	[4][5]
State	Solid	[2]
Melting Point	124 to 129°C	[2]
Solubility	Soluble in water, ethanol, chloroform, and ether	[4][5]

Computed Physicochemical Data

These computationally derived descriptors are valuable for predicting the compound's behavior in biological systems and for use in cheminformatics and molecular modeling.

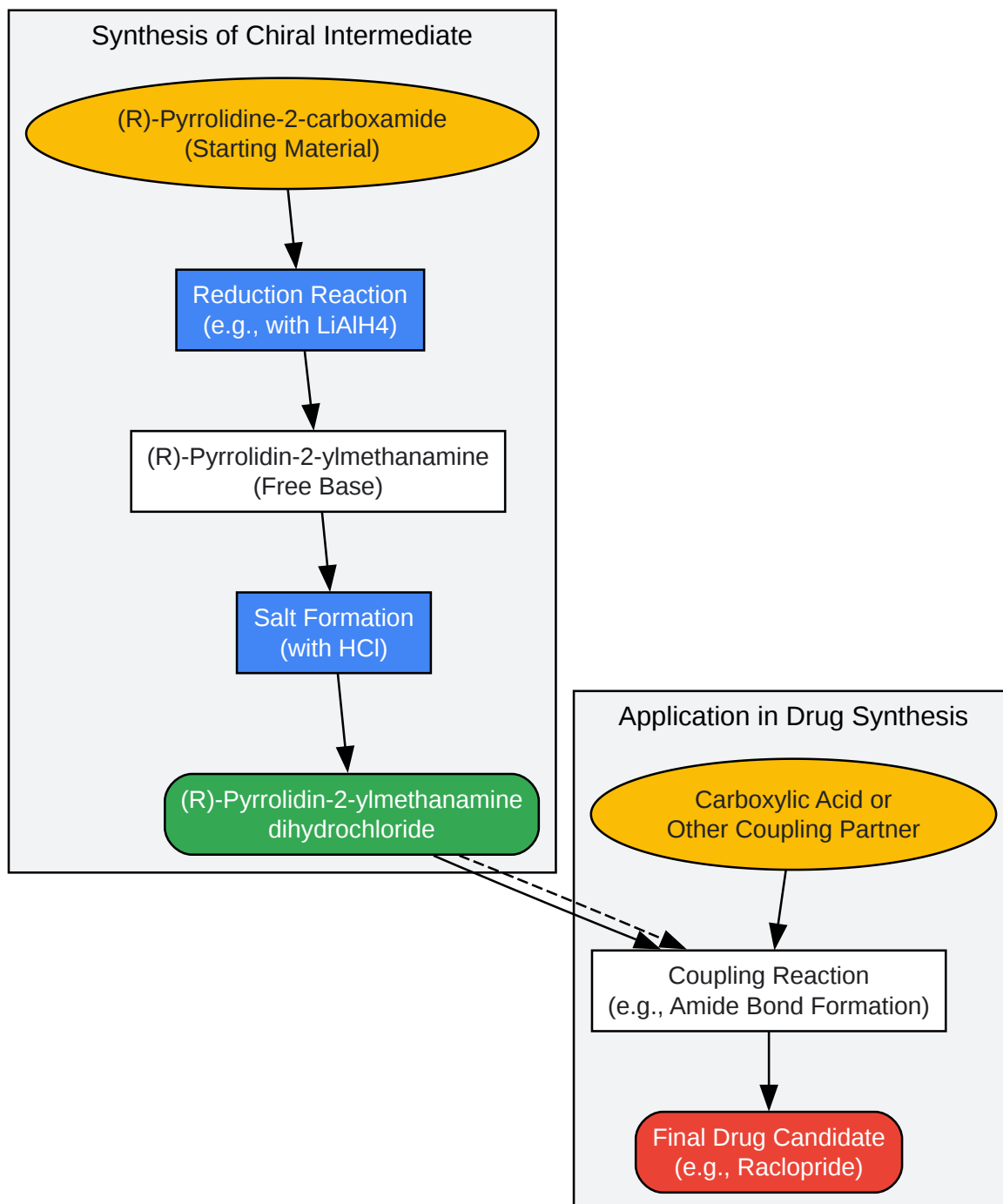
Property	Value	Reference
Topological Polar Surface Area	38.1 Å ²	[3]
Hydrogen Bond Donor Count	4	[3]
Hydrogen Bond Acceptor Count	2	[3]
Rotatable Bond Count	1	[3]
Exact Mass	172.0534038 Da	[3]
Heavy Atom Count	9	[3]

Spectroscopic and Structural Identifiers

Identifier Type	Identifier	Reference
Canonical SMILES	C1C--INVALID-LINK--CN.Cl.Cl	[3]
InChI	InChI=1S/C5H12N2.2ClH/c6-4-5-2-1-3-7-5;;/h5,7H,1-4,6H2;2*1H/t5-;;/m1../s1	[2][3]
InChIKey	QZRLFKCODRAOAY-ZJIMSODOSA-N	[2][3]

Role in Pharmaceutical Synthesis

The pyrrolidine moiety is a key structural component in a wide range of pharmaceuticals, including antipsychotics and dopamine antagonists.[6][7] (R)-Pyrrolidin-2-ylmethanamine serves as a versatile chiral intermediate for introducing this valuable pharmacophore. The diagram below illustrates its logical position within a typical drug development workflow.



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Workflow for Synthesis and Application.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of **(R)-Pyrrolidin-2-ylmethanamine dihydrochloride**. The following sections provide representative protocols for its synthesis and analysis.

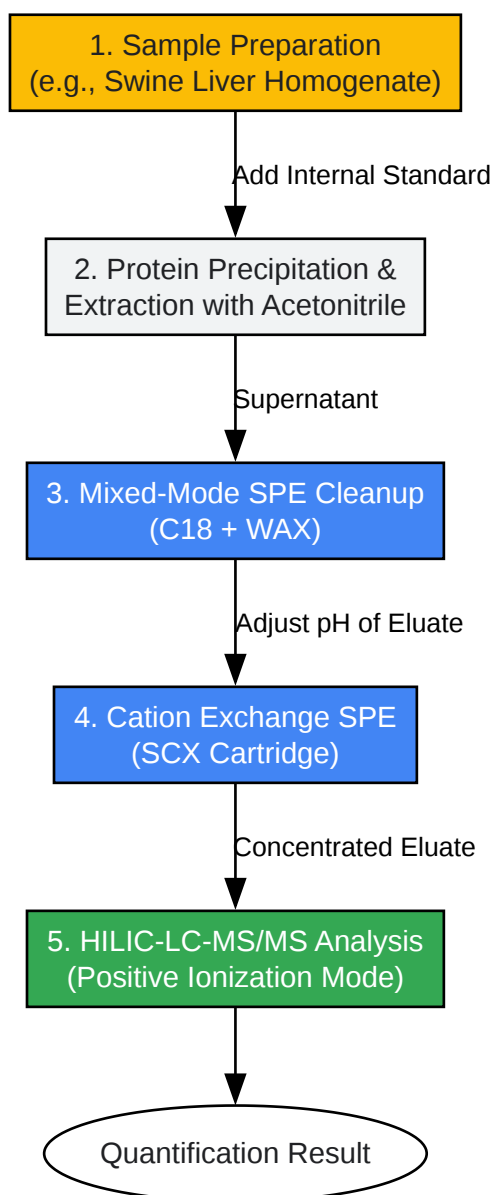
Synthesis Protocol

This protocol describes a common method for preparing the target compound by reducing the corresponding carboxamide, a technique that preserves optical purity.^{[6][7]}

- **Reaction Setup:** A multi-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
- **Reagent Preparation:** A solution of (R)-pyrrolidine-2-carboxamide is prepared in a suitable anhydrous ether solvent, such as tetrahydrofuran (THF).
- **Reduction:** The flask is charged with a suspension of a reducing agent, typically lithium aluminum hydride (LiAlH_4), in anhydrous THF. The solution of (R)-pyrrolidine-2-carboxamide is added dropwise to the LiAlH_4 suspension while maintaining a controlled temperature, often at 0 °C initially, before allowing the reaction to proceed at room temperature or with gentle heating.
- **Quenching:** After the reaction is complete (monitored by TLC or LC-MS), the mixture is carefully quenched by the sequential, slow addition of water followed by a sodium hydroxide solution to precipitate the aluminum salts.
- **Extraction:** The resulting slurry is filtered, and the solid residue is washed thoroughly with the ether solvent. The combined organic filtrates, containing the (R)-Pyrrolidin-2-ylmethanamine free base, are collected.
- **Salt Formation:** The free base solution is treated with a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or ether) to precipitate the dihydrochloride salt.
- **Isolation and Purification:** The precipitated **(R)-Pyrrolidin-2-ylmethanamine dihydrochloride** is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove impurities, and dried under vacuum to yield the final product.

Analytical Methodology: LC-MS/MS

A hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry (HILIC-LC-MS/MS) method can be adapted for the quantitative analysis of this polar compound in complex matrices, such as biological samples.[8] The workflow ensures effective separation and sensitive detection.



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Analytical Workflow using LC-MS/MS.

- **Sample Extraction:** The sample matrix (e.g., tissue homogenate, plasma) is fortified with a suitable internal standard (e.g., a deuterated analog). Proteins are precipitated and the

analyte is extracted using a polar organic solvent like acetonitrile.

- Solid-Phase Extraction (SPE) Cleanup: The supernatant is passed through a mixed-mode SPE cartridge (e.g., C18 + WAX) to remove non-polar and strongly anionic interferences.[8]
- Secondary SPE Cleanup: The eluate from the first SPE step is pH-adjusted and loaded onto a strong cation exchange (SCX) SPE cartridge to further purify the amine-containing analyte, effectively removing matrix effects.[8]
- Elution and Concentration: The analyte is eluted from the SCX cartridge, typically with an ammoniated organic solvent. The final eluate is then evaporated to dryness and reconstituted in a suitable injection solvent.
- LC-MS/MS Analysis: The prepared sample is injected into a HILIC-LC system for chromatographic separation. Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification.

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